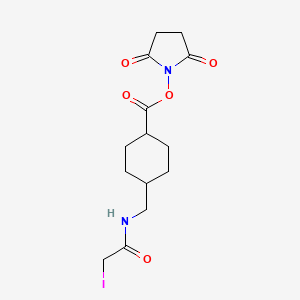

4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS

Descripción general

Descripción

4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS is a chemical compound known for its utility in various scientific research applications. It is a derivative of cyclohexanecarboxylic acid, modified with an iodoacetamidomethyl group and an N-hydroxysuccinimide (NHS) ester. This compound is often used in bioconjugation and labeling studies due to its reactivity and specificity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS typically involves the following steps:

Formation of the Iodoacetamidomethyl Intermediate: This step involves the reaction of cyclohexanecarboxylic acid with iodoacetamide under suitable conditions to form the iodoacetamidomethyl derivative.

Activation with NHS: The intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents.

Análisis De Reacciones Químicas

Reaction with Primary Amines

The NHS ester group reacts with primary amines (–NH₂) to form amide bonds under mildly alkaline conditions (pH 7.2–8.5). This reaction releases N-hydroxysuccinimide as a byproduct .

Mechanism :

-

Activation : The carboxylic acid group is activated as an NHS ester, typically via carbodiimides like EDC .

-

Nucleophilic Attack : The amine attacks the carbonyl carbon of the NHS ester, forming an amide bond.

-

Hydrolysis Competition : In aqueous solutions, hydrolysis of the NHS ester competes with amine reactivity, especially at higher pH .

Conditions :

Reaction with Thiols

The iodoacetamidomethyl group reacts with free thiols (–SH) via alkylation (Michael addition or nucleophilic substitution). This forms a thioether bond, covalently linking the compound to thiol-containing molecules.

Mechanism :

-

Electrophilic Attack : The iodoacetamide group acts as an electrophile, targeting nucleophilic thiols.

-

Bond Formation : Substitution of the iodine atom with a thiol group, forming a stable C–S bond.

Conditions :

Hydrolysis and Stability

NHS esters undergo hydrolysis in aqueous solutions, releasing carboxylic acid and N-hydroxysuccinimide. The hydrolysis rate increases with pH and temperature .

| pH | Temperature | Half-Life |

|---|---|---|

| 7.0 | 0°C | 4–5 hours |

| 8.6 | 4°C | 10 minutes |

Stability Factors :

Reaction Conditions for Amide Bond Formation

| Parameter | Optimal Range |

|---|---|

| pH | 7.2–8.5 |

| Temperature | 4°C–25°C |

| Time | 0.5–4 hours |

| Buffer | Phosphate, HEPES |

Thiol-Reactive Group Characteristics

| Feature | Description |

|---|---|

| Reactivity | Targets free thiols via alkylation |

| Selectivity | High specificity for –SH groups |

| Stability | Sensitive to light and moisture |

Limitations and Considerations

Aplicaciones Científicas De Investigación

Bioconjugation Studies

The NHS ester functionality allows for the formation of stable amide bonds with primary amines. This property is crucial for bioconjugation applications where proteins or peptides need to be labeled or modified for further study.

Key Uses:

- Labeling Proteins : The compound is used to attach fluorescent tags or biotin to proteins, enabling visualization and tracking in biological assays.

- Studying Protein Interactions : By modifying proteins with this compound, researchers can investigate interactions between proteins and other biomolecules.

Drug Development

In medicinal chemistry, 4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS plays a role in the design of targeted therapies.

Applications:

- Targeted Drug Delivery : The compound can be used to create drug conjugates that specifically target diseased tissues, improving therapeutic efficacy while minimizing side effects.

- Development of Diagnostic Reagents : It is utilized in the synthesis of reagents that can detect specific biomolecules in clinical diagnostics.

Industrial Applications

In industrial settings, this compound is employed in the production of biosensors and diagnostic kits.

Examples:

- Biosensor Development : The high reactivity of the NHS ester allows for the attachment of sensing elements to surfaces, enhancing the sensitivity and specificity of biosensors.

- Production of Diagnostic Kits : Used in creating reagents that facilitate the detection of diseases through biochemical assays.

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of this compound in various applications:

-

Protein Labeling Study :

- Researchers utilized this compound to label a specific enzyme involved in metabolic pathways. The labeled enzyme was tracked within cellular compartments, revealing insights into its function and interaction with other metabolic components.

-

Targeted Drug Delivery Research :

- A study demonstrated how conjugating a chemotherapeutic agent to this compound allowed for selective targeting of cancer cells, significantly increasing drug uptake by tumor tissues compared to non-targeted delivery methods.

-

Biosensor Development :

- In a recent project, scientists developed a biosensor using this compound to detect specific biomarkers associated with cardiovascular diseases. The sensor exhibited high sensitivity and specificity, showcasing its potential for clinical diagnostics.

Mecanismo De Acción

The mechanism of action of 4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS involves the formation of covalent bonds with target molecules. The NHS ester reacts with primary amines to form stable amide bonds, while the iodoacetamidomethyl group can participate in nucleophilic substitution reactions. These reactions facilitate the labeling and modification of biomolecules, enabling their study and manipulation.

Comparación Con Compuestos Similares

Similar Compounds

N-Hydroxysuccinimide Esters: Other NHS esters, such as N-hydroxysuccinimide acetate, share similar reactivity but differ in their specific applications.

Iodoacetamides: Compounds like iodoacetamide are similar in their ability to react with nucleophiles but lack the NHS ester functionality.

Uniqueness

4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS is unique due to its dual functionality, combining the reactivity of both the iodoacetamidomethyl group and the NHS ester. This makes it particularly useful in bioconjugation and labeling studies, where precise and stable modifications are required.

Actividad Biológica

4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS is a synthetic compound utilized primarily in biochemical research, particularly in the study of protein interactions and modifications. This compound features a reactive N-hydroxysuccinimide (NHS) ester, which enables it to form stable amide bonds with primary amines in proteins and peptides, facilitating various applications in bioconjugation.

- Molecular Formula : C14H19IN2O5

- Molar Mass : 422.22 g/mol

- CAS Number : 343803-27-0

The biological activity of this compound is primarily attributed to its ability to react with nucleophilic sites on proteins, particularly the side chains of lysine residues. The NHS group reacts with amines to form stable amide linkages, while the iodoacetamido group can form covalent bonds with thiol groups, making it useful for cross-linking and labeling studies.

Biological Applications

- Protein Labeling : The compound is widely used for labeling proteins for various analytical techniques including mass spectrometry and fluorescence microscopy.

- Drug Development : It aids in the development of targeted therapeutics by enabling the conjugation of drugs to specific biomolecules.

- Enzyme Inhibition Studies : The compound can be employed to study enzyme mechanisms by selectively modifying active site residues.

Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

- Cytotoxicity Assays : Research indicates that derivatives of cyclohexanecarboxylic acids exhibit significant cytotoxic effects against human cancer cell lines. For instance, compounds related to 4-(iodoacetamidomethyl)cyclohexanecarboxylic acid were shown to have IC50 values as low as 0.022 nM against HeLa cells, suggesting potent anti-cancer properties .

- Protein Interaction Studies : The compound has been utilized in studies investigating protein-protein interactions and post-translational modifications, demonstrating its versatility as a bioconjugation reagent.

Case Studies

Several case studies have documented the application of this compound in real-world scenarios:

- Case Study 1 : A study on the conjugation of therapeutic agents to monoclonal antibodies using this compound showed improved targeting and efficacy in tumor models.

- Case Study 2 : Researchers utilized this compound for the selective labeling of membrane proteins, enhancing the understanding of cellular signaling pathways.

Comparative Analysis

The following table summarizes key differences between this compound and other similar compounds:

| Compound Name | Reactive Group | Molecular Weight | Application Area |

|---|---|---|---|

| This compound | NHS Ester | 422.22 g/mol | Protein labeling, drug conjugation |

| Trans-4-Aminomethylcyclohexanecarboxylic Acid | Amino Group | 157.21 g/mol | Antifibrinolytic agent |

| Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | Sulfonate Group | 420.2 g/mol | Enzyme interaction studies |

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[(2-iodoacetyl)amino]methyl]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19IN2O5/c15-7-11(18)16-8-9-1-3-10(4-2-9)14(21)22-17-12(19)5-6-13(17)20/h9-10H,1-8H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWZKWYQUNKCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC(=O)CI)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19IN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619348 | |

| Record name | N-[(4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}cyclohexyl)methyl]-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343803-27-0 | |

| Record name | N-[(4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}cyclohexyl)methyl]-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.